Cas no 196303-70-5 (1H-Imidazol-4-amine, N,N-dimethyl-)

1H-Imidazol-4-amine, N,N-dimethyl-, is a substituted imidazole derivative characterized by its dimethylamino functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its imidazole core offers excellent reactivity, enabling participation in heterocyclic transformations and metal-catalyzed coupling reactions. The dimethylamino group enhances electron density, improving nucleophilic properties for selective functionalization. The compound’s stability under standard conditions and high purity make it suitable for precision applications in medicinal chemistry and material science. Its structural features also contribute to potential biological activity, warranting further exploration in drug discovery.
1H-Imidazol-4-amine, N,N-dimethyl- structure
196303-70-5 structure
Product name:1H-Imidazol-4-amine, N,N-dimethyl-
CAS No:196303-70-5
MF:C5H9N3
MW:111.145060300827
MDL:MFCD28664394
CID:3868697
PubChem ID:23064530

1H-Imidazol-4-amine, N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazol-4-amine, N,N-dimethyl-
    • 1H-Imidazol-5-amine, N,N-dimethyl-
    • MDL: MFCD28664394

Computed Properties

  • Exact Mass: 111.079647300Da
  • Monoisotopic Mass: 111.079647300Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 72.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 31.9Ų

1H-Imidazol-4-amine, N,N-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
AT33771-1/G
N,N-DIMETHYL-1H-IMIDAZOL-5-AMINE
196303-70-5 95%
1g
$998 2023-09-18

1H-Imidazol-4-amine, N,N-dimethyl- Related Literature

Additional information on 1H-Imidazol-4-amine, N,N-dimethyl-

Professional Introduction to 1H-Imidazol-4-amine, N,N-dimethyl (CAS No. 196303-70-5)

1H-Imidazol-4-amine, N,N-dimethyl, with the chemical identifier CAS No. 196303-70-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the imidazole family, a class of molecules known for their broad spectrum of biological activities and roles in various therapeutic contexts.

The< strong>1H-imidazol-4-amine, N,N-dimethyl structure consists of a six-membered aromatic ring containing two nitrogen atoms, with an additional amine group at the 4-position and dimethyl substitution at the 1-position. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacophores. The< strong>N,N-dimethyl substituents enhance the basicity of the amine functionality, which is crucial for interactions with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing new derivatives of imidazole-based compounds for their therapeutic potential. The< strong>1H-imidazol-4-amine, N,N-dimethyl derivative has been explored in various preclinical studies for its potential role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Its ability to act as a ligand for multiple targets makes it an attractive candidate for drug discovery efforts.

One of the most compelling aspects of< strong>1H-imidazol-4-amine, N,N-dimethyl is its role as a building block in the synthesis of more complex molecules. Medicinal chemists have leveraged this compound to create libraries of derivatives with tailored properties for specific applications. For instance, modifications at the 5-position or 2-position of the imidazole ring can introduce additional functional groups that enhance binding affinity or selectivity towards particular biological targets.

The< strong>CAS No. 196303-70-5 registry number ensures that researchers can reliably identify and source this compound for their studies. Its availability from reputable chemical suppliers has facilitated numerous synthetic and pharmacological investigations. The compound's stability under various conditions also makes it suitable for long-term storage and multiple rounds of experimentation.

Recent advancements in computational chemistry have further enhanced the utility of< strong>1H-imidazol-4-amine, N,N-dimethyl. Molecular modeling studies have provided insights into its interactions with potential drug targets, aiding in the rational design of next-generation inhibitors or activators. These computational approaches complement experimental efforts by predicting binding affinities and identifying optimal modifications.

The pharmacological profile of< strong>1H-imidazol-4-amine, N,N-dimethyl has been studied in several model systems. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, its ability to interact with metal ions has led to investigations into its potential as an anti-cancer agent, particularly in targeting metal-dependent enzymes that are overexpressed in tumor cells.

The synthesis of< strong>1H-imidazol-4-amine, N,N-dimethyl involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving yields.

The< strong>CAS No. 196303-70-5-indexed compound is not only a subject of academic research but also holds promise for industrial applications. Pharmaceutical companies are exploring its use as an intermediate in the production of novel drugs targeting complex diseases. Its structural features make it amenable to further derivatization, allowing for the creation of molecules with improved pharmacokinetic properties and reduced side effects.

In conclusion, the< strong>1H-imidazol-4-amine, N,N-dimethyl derivative represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a valuable asset in drug discovery efforts. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to play an increasingly important role in developing next-generation therapeutics.

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